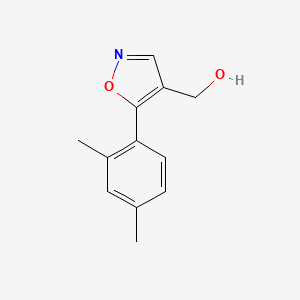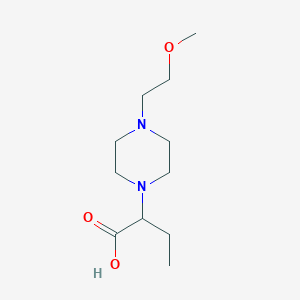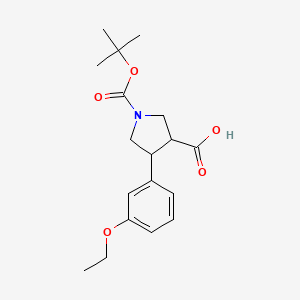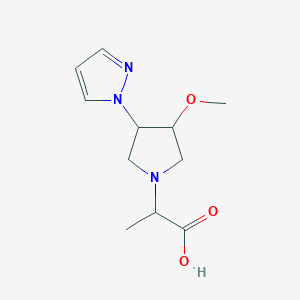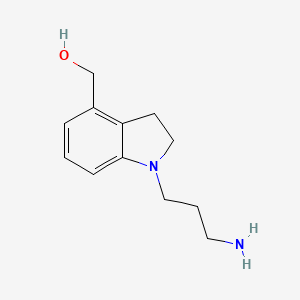
(1-(3-氨基丙基)吲哚啉-4-基)甲醇
描述
(1-(3-Aminopropyl)indolin-4-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(3-Aminopropyl)indolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-Aminopropyl)indolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
“(1-(3-氨基丙基)吲哚啉-4-基)甲醇”在各种药物的合成中被使用 . 吲哚衍生物,例如这种化合物,展现出广泛的生物活性,并在多种生物学上重要的天然化合物中被发现 . 例如,它被用于合成新型吲哚3-取代的-[1,2,4]三唑衍生物,这些衍生物显示出优异的抗菌活性 .
有机化学
这种化合物是一种用途广泛的化学品,用于有机化学的各个领域 . 它可以作为构建块用于合成复杂的有机分子。 其独特的性质使其成为开发新合成方法的有价值工具 .
材料科学
“(1-(3-氨基丙基)吲哚啉-4-基)甲醇”在材料科学领域也有应用. 虽然现有的文献中没有详细介绍该化合物在该领域的具体应用,但其独特的性质表明它在合成新材料或作为复杂材料体系中的组分方面具有潜在的用途。
生物学研究
该化合物可用于生物学研究,特别是在与细胞生物学、基因组学和蛋白质组学相关的研究中 . 其性质可能使其在开发新的研究方法或作为现有协议中的工具方面有用。
杂环化合物研究
“(1-(3-氨基丙基)吲哚啉-4-基)甲醇”是一种杂环化合物 . 由于杂环化合物在生物活性化合物中普遍存在,因此对其进行研究是化学研究的重要领域。 该化合物可用于旨在了解杂环化合物的性质和反应性的研究。
抗肿瘤活性
“(1-(3-氨基丙基)吲哚啉-4-基)甲醇”的一些衍生物在体外对人癌细胞系表现出抗肿瘤活性 . 这表明它在癌症研究和药物开发方面具有潜在的应用价值。
作用机制
Target of Action
It is known that indole derivatives, which include (1-(3-aminopropyl)indolin-4-yl)methanol, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that (1-(3-aminopropyl)indolin-4-yl)methanol may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
(1-(3-Aminopropyl)indolin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interactions of (1-(3-Aminopropyl)indolin-4-yl)methanol with these biomolecules can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Cellular Effects
(1-(3-Aminopropyl)indolin-4-yl)methanol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to multiple receptors allows it to exert diverse biological activities, such as antiviral and anticancer effects . These interactions can lead to changes in cell behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of (1-(3-Aminopropyl)indolin-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus of the compound allows it to bind with high affinity to multiple receptors, leading to various biological activities . These interactions can result in the inhibition or activation of specific enzymes, which in turn affects cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(3-Aminopropyl)indolin-4-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (1-(3-Aminopropyl)indolin-4-yl)methanol vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(1-(3-Aminopropyl)indolin-4-yl)methanol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s indole nucleus allows it to participate in diverse biochemical reactions, leading to the production of various metabolites . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.
Subcellular Localization
The subcellular localization of (1-(3-Aminopropyl)indolin-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-2-7-14-8-5-11-10(9-15)3-1-4-12(11)14/h1,3-4,15H,2,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIXEFKNPBAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


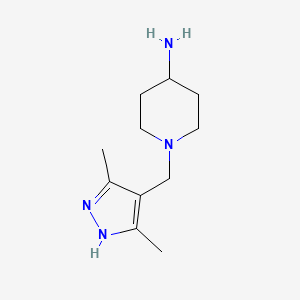
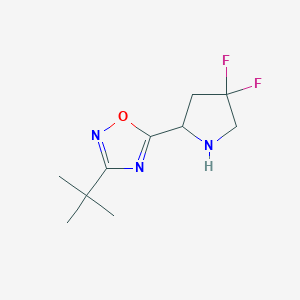
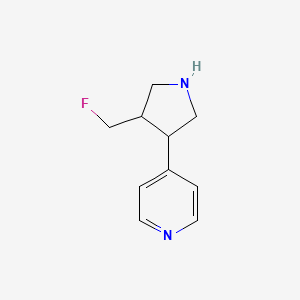
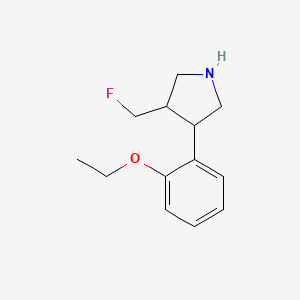
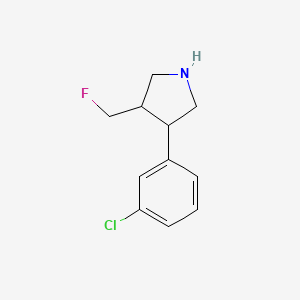

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
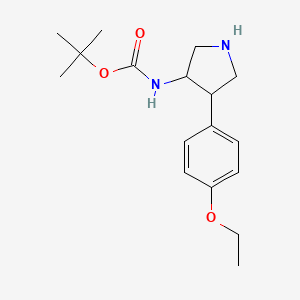
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
